Increased Molecular Weight and Size: 2-Ethyl Substitution Adds 22% Mass Relative to Unsubstituted Core
The 2-ethyl substitution significantly increases molecular weight compared to the unsubstituted 7-oxabicyclo[2.2.1]heptane-2-methanamine scaffold . This affects key drug-like property calculations and may influence binding pocket occupancy in lead optimization campaigns [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 155.24 g/mol |
| Comparator Or Baseline | 7-Oxabicyclo[2.2.1]heptane-2-methanamine (unsubstituted): 127.18 g/mol |
| Quantified Difference | +28.06 g/mol (+22.1%) |
| Conditions | Calculated based on molecular formula (C9H17NO vs. C7H13NO) |
Why This Matters
This size difference directly impacts calculated physicochemical properties and may alter binding site complementarity in structure-guided design.
- [1] PubChem. exo-7-Oxabicyclo[2.2.1]heptane-2-methanamine (CID 12282094). View Source
